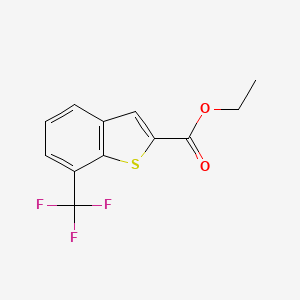

Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate

Descripción general

Descripción

Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate is a chemical compound characterized by its unique structure, which includes a benzothiophene core substituted with a trifluoromethyl group and an ethyl ester group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with benzothiophene as the core structure.

Carboxylation: The carboxyl group is introduced through a carboxylation reaction, often using reagents like carbon monoxide in the presence of a catalyst.

Esterification: Finally, the carboxylic acid is converted to its ethyl ester form using ethanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydroquinones.

Substitution: Substitution reactions at the benzothiophene core can introduce various functional groups, altering the compound's properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

Quinone Derivatives: Resulting from oxidation reactions.

Hydroquinones: Resulting from reduction reactions.

Substituted Benzothiophenes: Resulting from substitution reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate serves as a versatile building block in organic synthesis. Its unique trifluoromethyl group enhances reactivity and stability in various chemical reactions, making it valuable for developing complex molecules.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing pharmaceuticals and agrochemicals. |

| Reactivity | The trifluoromethyl group increases lipophilicity and influences electronic properties. |

Medicinal Chemistry

The compound has potential applications in drug discovery and development. Its structural features allow it to interact with biological targets, making it a candidate for pharmaceuticals aimed at specific receptors or enzymes.

Case Study:

Research has demonstrated that derivatives of benzothiophene compounds exhibit significant biological activity, including anti-inflammatory and anticancer properties. This compound is being investigated for its potential therapeutic effects against certain diseases.

Materials Science

In materials science, this compound is explored for its role in creating advanced materials with specific electronic or optical properties. The incorporation of the trifluoromethyl group can enhance the performance of materials used in electronics.

| Material Type | Properties Enhanced |

|---|---|

| Conductive Polymers | Improved conductivity and thermal stability. |

| Photonic Devices | Enhanced light absorption and emission characteristics. |

This compound has shown promise in biological studies due to its unique electronic properties that facilitate interactions with biomolecules.

Interaction Studies

Studies have focused on the binding affinity of this compound with various receptors, showing potential as a fluorescent probe in biological imaging.

Highlights:

- Investigated for its ability to bind to specific enzymes.

- Potential use as a fluorescent marker in cellular imaging.

Mecanismo De Acción

The mechanism by which Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating various biological processes.

Comparación Con Compuestos Similares

Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate: A quinoline derivative with similar trifluoromethyl substitution.

Ethyl 4-hydroxy-7-trifluoromethyl-1-benzothiophene-2-carboxylate: A benzothiophene derivative with a similar structure.

Uniqueness: Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern and the presence of the benzothiophene core, which imparts distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

Ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound features a benzothiophene core with a trifluoromethyl group, which enhances its lipophilicity and electronic properties. The molecular formula is . The trifluoromethyl group is known for imparting unique chemical reactivity and biological activity to compounds.

The exact mechanism of action for this compound remains largely unexplored. However, compounds containing trifluoromethyl groups are often associated with:

- Antiviral Activity : Similar compounds have shown effectiveness against viral infections by inhibiting viral replication pathways.

- Anti-inflammatory Effects : The presence of the trifluoromethyl group may enhance the compound's ability to modulate inflammatory responses.

- Anticancer Properties : Preliminary studies suggest that benzothiophene derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells .

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of related benzothiophene compounds. Table 1 summarizes the findings from various studies on similar compounds, highlighting their IC50 values against different biological targets.

| Compound Name | Target | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | c-MET Kinase | 8.1 | Inhibition of cancer cell proliferation |

| Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate | AChE | 50 | Cholinesterase inhibition |

| Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | BChE | 30 | Cholinesterase inhibition |

Case Studies

- Anticancer Activity : A study investigated the effects of ethyl benzothiophene derivatives on non-small cell lung cancer (NSCLC) cells. The results indicated that these compounds could significantly inhibit cell growth and induce apoptosis, demonstrating potential for therapeutic use in oncology .

- Cholinesterase Inhibition : Research has shown that certain benzothiophene derivatives exhibit potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them candidates for treating neurodegenerative diseases like Alzheimer’s .

Environmental Influence on Biological Activity

The biological activity of this compound may be influenced by environmental factors such as pH, temperature, and the presence of other chemical entities. These factors can affect the compound's stability and interaction with biological targets, potentially altering its efficacy .

Análisis De Reacciones Químicas

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield 7-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid. This reaction is critical for accessing derivatives for further functionalization.

Mechanism :

-

Basic conditions : Saponification via nucleophilic attack by hydroxide ions on the ester carbonyl, forming a carboxylate intermediate that is acidified to the carboxylic acid.

-

Acidic conditions : Protonation of the ester carbonyl enhances electrophilicity, followed by water-mediated hydrolysis.

Hydrazide Formation and Condensation

The ester reacts with hydrazine to form a hydrazide intermediate, which undergoes condensation with aldehydes to yield N-acylhydrazones. These derivatives are valuable in medicinal chemistry for bioactivity studies.

Procedure :

-

Hydrazinolysis : The ester reacts with excess hydrazine in methanol under reflux to form the hydrazide.

-

Schiff base formation : The hydrazide reacts with aldehydes (e.g., benzaldehyde) in methanol, yielding crystallized hydrazones.

Electrophilic Aromatic Substitution

The benzothiophene ring participates in electrophilic substitution, with the trifluoromethyl group directing incoming electrophiles to specific positions.

Mechanistic Insight :

The electron-withdrawing trifluoromethyl group deactivates the benzothiophene ring, directing electrophiles to the meta position (C5) relative to the sulfur atom.

Transesterification

The ethyl ester can be exchanged for other alkoxy groups under acidic or basic conditions, enabling diversification of ester functionalities.

Nucleophilic Acyl Substitution

The ester serves as a substrate for nucleophilic attack, enabling the synthesis of amides and thioesters.

Propiedades

IUPAC Name |

ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O2S/c1-2-17-11(16)9-6-7-4-3-5-8(10(7)18-9)12(13,14)15/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZJPEICFPXCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.